2-(4-Fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one
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Overview
Description
2-(4-Fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a benzothiazol-3-one core with sulfanyl and dioxo functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorothiophenol with 1,2-benzothiazol-3-one-1,1-dioxide under specific conditions, such as the use of a suitable catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of different substituents at the benzothiazolone core.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-(4-Fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one has shown potential as a bioactive molecule
Medicine: The compound's biological activity makes it a candidate for medicinal applications. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, which can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one exerts its effects involves interactions with specific molecular targets. The fluorophenyl group enhances binding affinity to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Chlorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one
2-(4-Methylphenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one
2-(4-Bromophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one
Uniqueness: 2-(4-Fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its chloro, methyl, or bromo analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3S2/c14-9-5-7-10(8-6-9)19-15-13(16)11-3-1-2-4-12(11)20(15,17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZHDZMRRKRXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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